2-(Acetoxymethyl)-5-oxotetrahydrofuran-3,4-diyl diacetate

Description

Systematic International Union of Pure and Applied Chemistry Name and Structural Formula Analysis

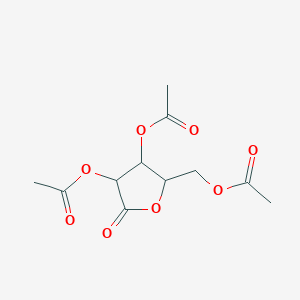

The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for naming complex acetylated sugar derivatives. According to PubChem database records, the primary International Union of Pure and Applied Chemistry name is 2-(acetoxymethyl)-5-oxotetrahydrofuran-3,4-diyl diacetate, which reflects the presence of three distinct acetoxy groups positioned at specific locations within the molecular framework. The molecular formula C11H14O8 indicates the presence of eleven carbon atoms, fourteen hydrogen atoms, and eight oxygen atoms, resulting in a molecular weight of 274.22 grams per mole.

The structural formula reveals a five-membered tetrahydrofuran ring containing an oxo group at the 5-position, creating a lactone functionality that significantly influences the compound's chemical properties and reactivity patterns. The ring system supports three acetoxy substituents: two diacetate groups attached to the 3 and 4 positions of the tetrahydrofuran ring, and an acetoxymethyl group extending from the 2-position. This arrangement creates a highly functionalized molecular architecture with multiple reactive sites that can participate in various chemical transformations.

Alternative nomenclature systems provide additional insight into the compound's structural organization. The Chemical Abstracts Service registry number 394739-29-8 corresponds to multiple synonymous names, including (3,4-diacetyloxy-5-oxooxolan-2-yl)methyl acetate and [3,4-bis(acetyloxy)-5-oxooxolan-2-yl]methyl acetate. These alternative designations emphasize different aspects of the molecular structure, particularly the oxolane ring system and the systematic placement of acetyloxy functional groups.

The Simplified Molecular Input Line Entry System representation "CC(=O)OCC1OC(=O)C(OC(C)=O)C1OC(C)=O" provides a linear description of the molecular connectivity, clearly indicating the carbonyl functionalities and ester linkages that define the compound's chemical character. This notation system facilitates computational analysis and database searching while maintaining precise structural information essential for chemical identification and characterization.

Stereochemical Configuration and Conformational Isomerism

The stereochemical complexity of 2-(acetoxymethyl)-5-oxotetrahydrofuran-3,4-diyl diacetate arises from the presence of multiple chiral centers within the tetrahydrofuran ring system, creating opportunities for various stereoisomeric forms with distinct three-dimensional arrangements. Research has identified several specific stereochemical configurations of this compound, including the (2R,3R,4S) and (2R,3S,4R) stereoisomers, each exhibiting unique spatial orientations of the acetoxy substituents relative to the ring plane.

The (2R,3R,4S)-2-(acetoxymethyl)-5-oxotetrahydrofuran-3,4-diyl diacetate configuration represents one well-characterized stereoisomer with specific absolute stereochemistry at the 2, 3, and 4 positions of the tetrahydrofuran ring. This particular arrangement influences the compound's interaction with biological systems and its utility as a synthetic intermediate in asymmetric synthesis applications. The stereochemical designation follows standard Cahn-Ingold-Prelog priority rules, providing unambiguous identification of the spatial arrangement around each chiral center.

Conformational analysis of tetrahydrofuran-containing compounds reveals significant flexibility in ring geometry, with envelope and twist conformations representing the most thermodynamically stable arrangements. Research on related tetrahydrofuran systems demonstrates that the hydroxymethyl substituent's orientation significantly influences ring conformation preferences. The presence of multiple acetoxy groups in 2-(acetoxymethyl)-5-oxotetrahydrofuran-3,4-diyl diacetate introduces additional steric considerations that affect conformational equilibria and molecular dynamics.

Studies examining tetrahydrofuran conformational landscapes indicate that substituent positioning around the ring periphery creates specific preferences for envelope versus twist geometries. The bulky acetoxy groups in this compound likely stabilize particular conformational states through minimization of steric interactions, while the lactone functionality at the 5-position restricts ring flexibility compared to unsubstituted tetrahydrofuran derivatives. These conformational preferences directly impact the compound's chemical reactivity and biological activity profiles.

Comparative Analysis with Related Tetrahydrofuran Diacetate Derivatives

Comparative structural analysis reveals significant relationships between 2-(acetoxymethyl)-5-oxotetrahydrofuran-3,4-diyl diacetate and other acetylated tetrahydrofuran derivatives, particularly those derived from naturally occurring sugar precursors. The compound (3R,4R,5R)-5-(acetoxymethyl)-3-methyltetrahydrofuran-2,3,4-triyl triacetate represents a closely related structure featuring an additional acetoxy group and a methyl substituent, resulting in the molecular formula C14H20O9 and molecular weight of 332.303 grams per mole. This comparison highlights the structural diversity possible within acetylated tetrahydrofuran systems while maintaining the core ring architecture.

The presence of the 5-oxo functionality in 2-(acetoxymethyl)-5-oxotetrahydrofuran-3,4-diyl diacetate distinguishes it from many related compounds that retain hydroxyl groups at this position. This lactone formation significantly alters the compound's chemical properties, introducing additional electrophilic character and modifying hydrogen bonding patterns compared to non-oxidized analogs. The carbonyl group also restricts conformational flexibility and influences the overall molecular geometry through electronic effects and steric interactions.

Analysis of simpler tetrahydrofuran acetate derivatives provides insight into structure-activity relationships within this compound class. The compound (5-oxotetrahydrofuran-2-yl)methyl acetate, with molecular formula C7H10O4 and molecular weight 158.152 grams per mole, represents a minimally substituted analog containing only the acetoxymethyl group and the 5-oxo functionality. This structural simplification allows examination of the individual contributions of each acetoxy group to the overall molecular properties and reactivity patterns.

Stereochemical variations among related compounds demonstrate the importance of absolute configuration in determining biological activity and synthetic utility. The D-arabinonic acid gamma-lactone triacetate and related sugar-derived acetates share the tetrahydrofuran-5-one core structure but differ in their stereochemical arrangements and substitution patterns. These differences create distinct molecular recognition properties and influence interactions with biological targets and synthetic reagents.

The systematic comparison of these related structures reveals fundamental principles governing tetrahydrofuran derivative properties and behavior. The progressive addition of acetoxy functional groups increases molecular complexity and provides additional sites for chemical modification, while the presence or absence of the 5-oxo lactone functionality dramatically alters chemical reactivity and stability profiles. These structural relationships provide valuable guidance for synthetic planning and compound optimization in pharmaceutical and materials chemistry applications.

Properties

IUPAC Name |

(3,4-diacetyloxy-5-oxooxolan-2-yl)methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O8/c1-5(12)16-4-8-9(17-6(2)13)10(11(15)19-8)18-7(3)14/h8-10H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIILXWRHIYAEQM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(=O)O1)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70336863 | |

| Record name | 2-[(Acetyloxy)methyl]-5-oxooxolane-3,4-diyl diacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394739-29-8 | |

| Record name | 2-[(Acetyloxy)methyl]-5-oxooxolane-3,4-diyl diacetate (non-preferred name) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70336863 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Acetoxymethyl)-5-oxotetrahydrofuran-3,4-diyl diacetate typically involves the acetylation of hydroxymethyl groups on a furanone backbone. One common method involves the reaction of 5-hydroxymethyl-2-furancarboxylic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete acetylation .

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of a packed bed reactor where the reactants are continuously fed, and the product is continuously removed. This method offers advantages such as improved yield, reduced reaction time, and better control over reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-(Acetoxymethyl)-5-oxotetrahydrofuran-3,4-diyl diacetate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The acetoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: 5-Carboxy-2-furancarboxylic acid.

Reduction: 2-(Hydroxymethyl)-5-hydroxytetrahydrofuran-3,4-diyl diacetate.

Substitution: 2-(Aminomethyl)-5-oxotetrahydrofuran-3,4-diyl diacetate.

Scientific Research Applications

2-(Acetoxymethyl)-5-oxotetrahydrofuran-3,4-diyl diacetate has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme-catalyzed reactions involving esterases.

Medicine: Investigated for its potential use in drug delivery systems due to its ability to undergo hydrolysis in the presence of esterases.

Mechanism of Action

The mechanism of action of 2-(Acetoxymethyl)-5-oxotetrahydrofuran-3,4-diyl diacetate primarily involves hydrolysis by esterases. The acetoxy groups are cleaved by esterases, leading to the formation of hydroxymethyl groups. This hydrolysis reaction is crucial for its applications in drug delivery, where the compound can release active pharmaceutical ingredients in a controlled manner .

Comparison with Similar Compounds

Similar Compounds

5-Hydroxymethyl-2-furancarboxylic acid: A precursor in the synthesis of 2-(Acetoxymethyl)-5-oxotetrahydrofuran-3,4-diyl diacetate.

2,5-Furandicarboxylic acid: Another furan derivative with applications in polymer production.

Fluorescein diacetate: A compound with similar ester groups used in biological imaging.

Uniqueness

2-(Acetoxymethyl)-5-oxotetrahydrofuran-3,4-diyl diacetate is unique due to its dual acetoxy groups, which make it highly reactive towards esterases. This property is particularly useful in applications requiring controlled hydrolysis, such as drug delivery systems .

Biological Activity

2-(Acetoxymethyl)-5-oxotetrahydrofuran-3,4-diyl diacetate, commonly referred to as a tetrahydrofuran derivative, has garnered attention in recent years due to its potential biological activities. This compound, with the CAS number 394739-29-8, is characterized by its unique chemical structure that includes multiple acetoxy groups, which may contribute to its reactivity and biological effects. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The molecular formula of 2-(acetoxymethyl)-5-oxotetrahydrofuran-3,4-diyl diacetate is C11H14O8, with a molecular weight of 274.23 g/mol. The structure features a tetrahydrofuran ring with acetoxy substituents that may influence its solubility and interaction with biological targets.

| Property | Value |

|---|---|

| Molecular Formula | C11H14O8 |

| Molecular Weight | 274.23 g/mol |

| CAS Number | 394739-29-8 |

| Purity | 95% |

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2-(acetoxymethyl)-5-oxotetrahydrofuran-3,4-diyl diacetate exhibit significant antimicrobial properties. For instance, derivatives of tetrahydrofuran have been shown to inhibit the growth of various bacterial strains in vitro. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival.

Anticancer Potential

The anticancer activity of related compounds has been documented in several case studies. For example, certain tetrahydrofuran derivatives have demonstrated cytotoxic effects against cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The proposed mechanism includes induction of apoptosis through the activation of caspase pathways and inhibition of cell proliferation.

Case Study: Cytotoxicity Against HeLa Cells

- Compound : Tetrahydrofuran derivative

- IC50 Value : 15 µM

- Mechanism : Induction of apoptosis via caspase activation

Anti-inflammatory Effects

Inflammation plays a crucial role in various diseases, including cancer and autoimmune disorders. Some studies suggest that compounds structurally related to 2-(acetoxymethyl)-5-oxotetrahydrofuran-3,4-diyl diacetate may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6.

Research Findings on Anti-inflammatory Activity

- In vitro Model : Mouse peritoneal macrophages

- Results : Significant reduction in TNF-alpha levels upon treatment with tetrahydrofuran derivatives.

The biological activities of 2-(acetoxymethyl)-5-oxotetrahydrofuran-3,4-diyl diacetate can be attributed to several mechanisms:

- Enzyme Inhibition : Compounds may inhibit key enzymes involved in metabolic pathways.

- Receptor Interaction : The ability to bind to specific receptors can modulate cellular responses.

- Oxidative Stress Modulation : By influencing reactive oxygen species (ROS) levels, these compounds can affect cell signaling pathways related to survival and apoptosis.

Q & A

Q. What are the established protocols for synthesizing 2-(Acetoxymethyl)-5-oxotetrahydrofuran-3,4-diyl diacetate?

The compound is synthesized via coupling reactions between protected sugar derivatives (e.g., tri-O-acetyl-D-glucal) and functionalized nucleobases or aromatic systems. A common method involves palladium-catalyzed cross-coupling (e.g., Sonogashira or Suzuki reactions) under inert atmospheres (N₂ or Ar) . For example, intermediates like bromotriazole nucleosides are coupled with ribose derivatives, followed by deprotection under basic conditions (e.g., NaHCO₃) to yield the final product. Yield optimization (40–60%) requires careful control of reaction time, temperature (80–100°C), and stoichiometric ratios of catalysts (e.g., Pd(OAc)₂, PPh₃) .

Q. How is structural confirmation achieved for this compound?

Structural validation relies on single-crystal X-ray diffraction to resolve stereochemistry and 1H/13C NMR for functional group analysis. For example:

- X-ray : Confirms the (2R,3S,4S,5R) configuration and tetrahydrofuran ring conformation .

- NMR : Acetate methyl groups appear as singlets at δ 2.0–2.2 ppm, while the oxo group (C=O) resonates at ~170 ppm in 13C NMR . Purity is assessed via HPLC with UV detection (λ = 254 nm) and mass spectrometry (HRMS) for molecular ion verification .

Q. What are critical safety protocols for handling this compound?

Key safety measures include:

- Storage : Under inert gas (N₂/Ar) at –20°C in moisture-resistant containers to prevent hydrolysis .

- PPE : Nitrile gloves, safety goggles, and flame-retardant lab coats (H314: causes severe skin burns) .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste (P501) .

Advanced Research Questions

Q. How can synthetic yields be improved for scale-up applications?

Yield optimization strategies include:

- Catalyst Screening : Pd(OAc)₂/PPh₃ systems often outperform PdCl₂ or Ni catalysts in cross-coupling reactions .

- Solvent Effects : Anhydrous DMF or THF enhances reaction efficiency compared to polar protic solvents .

- Microwave-Assisted Synthesis : Reduces reaction time from 24h to 2–4h while maintaining >90% purity .

| Condition | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Pd(OAc)₂, DMF, 80°C | 62 | 95 | |

| NiCl₂, THF, 100°C | 38 | 82 |

Q. How to resolve contradictions in spectral data between synthetic batches?

Discrepancies in NMR or MS data often arise from:

- Anomeric Mixtures : Column chromatography (silica gel, EtOAc/hexane) separates α/β anomers, which show distinct 1H NMR coupling constants (J = 3–6 Hz for β-anomers) .

- Residual Solvents : Lyophilization or repeated washing with anhydrous ether removes DMF or THF traces that obscure NMR signals .

- Oxidative Degradation : LC-MS monitoring detects decomposition products (e.g., acetate hydrolysis to hydroxyl groups) .

Q. What computational methods support conformational analysis of this compound?

Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) align with X-ray data to model:

- Tetrahydrofuran Ring Puckering : C2'-endo vs. C3'-endo conformers affect nucleoside analog binding to enzymes .

- Hydrogen Bonding : Intramolecular H-bonds between acetate carbonyls and hydroxyl groups stabilize the structure . MD simulations (CHARMM/GROMACS) predict solvent interactions and thermal stability (T > 150°C) .

Q. What are key challenges in functionalizing the 5-oxo group for drug discovery?

The 5-oxo group’s reactivity complicates selective modifications:

- Steric Hindrance : Bulky substituents (e.g., tert-butyl phenyl) require microwave activation for efficient coupling .

- Competing Reactions : Over-acetylation at C3/C4 occurs if protecting groups (e.g., benzoyl) are prematurely removed .

- Bioactivity Trade-offs : Adding electron-withdrawing groups (e.g., –NO₂) enhances anticancer activity but reduces solubility .

Applications in Drug Development

Q. How does this compound serve as an intermediate in nucleoside-based therapies?

It is a precursor to triazole nucleoside analogs with:

- Anticancer Activity : Bromotriazole derivatives inhibit topoisomerase II (IC₅₀ = 0.8–2.1 µM) .

- Antiviral Potential : Adenosine analogs (e.g., A1 receptor agonists) show antinociceptive effects in murine models (ED₅₀ = 10 mg/kg) .

Q. What in vitro assays validate its biological activity?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.